molecular formula C28H36F2N2O2 B12311245 1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol

1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol

Cat. No.: B12311245
M. Wt: 470.6 g/mol
InChI Key: WHPJOAUPIZDJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .

Preparation Methods

The synthesis of PF-00446687 involves several steps, including the formation of a piperidine ring and the introduction of various functional groups. The compound is synthesized through a series of reactions involving the use of reagents such as tert-butyl, difluorophenyl, and pyrrolidinyl groups. The reaction conditions typically involve the use of solvents like DMSO and catalysts to facilitate the reactions .

Chemical Reactions Analysis

PF-00446687 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

PF-00446687 exerts its effects by selectively binding to the melanocortin receptor subtype MC4. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of MC4 receptors has been shown to influence sexual arousal and desire, making PF-00446687 a potential treatment for sexual dysfunction .

Comparison with Similar Compounds

PF-00446687 is unique in its selectivity for the MC4 receptor. Similar compounds include:

PF-00446687 stands out due to its high selectivity and efficacy in clinical trials, making it a promising candidate for further development.

Properties

IUPAC Name

[1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-(4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJOAUPIZDJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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